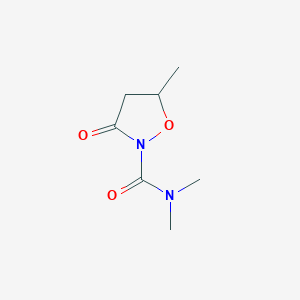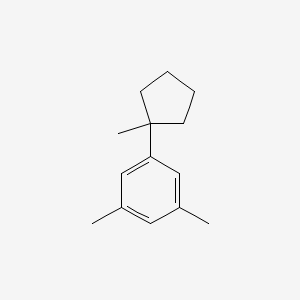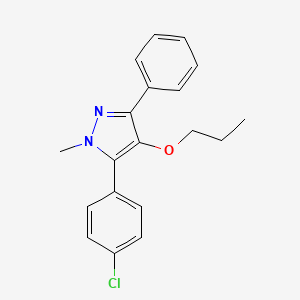
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of ketones. This compound features a cyclohexanone ring substituted with a methyl group and a complex side chain containing phenyl groups and a conjugated ketone. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 2-methylcyclohexanone and 1,5-diphenylpent-4-en-1-one. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a model compound for studying aldol condensation and other organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cycloheptan-1-one: Similar structure but with a cycloheptane ring.
1,2-Diphenyl-4-penten-1-one: Lacks the cyclohexanone ring but contains the diphenylpentenone moiety.
Uniqueness
The uniqueness of 2-Methyl-2-(3-oxo-1,5-diphenylpent-4-en-1-yl)cyclohexan-1-one lies in its specific combination of a cyclohexanone ring with a complex side chain. This structure provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds.
Properties
CAS No. |
62297-98-7 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methyl-2-(3-oxo-1,5-diphenylpent-4-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C24H26O2/c1-24(17-9-8-14-23(24)26)22(20-12-6-3-7-13-20)18-21(25)16-15-19-10-4-2-5-11-19/h2-7,10-13,15-16,22H,8-9,14,17-18H2,1H3 |
InChI Key |
OBYXYICYWHGPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C(CC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)

![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)



![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)


![1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14536526.png)




